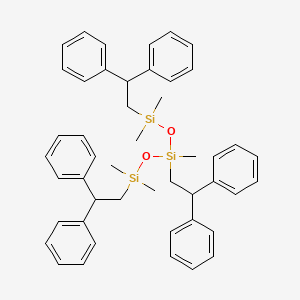
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane is a specialized organosilicon compound with the molecular formula C47H54O2Si3 and a molecular weight of 735.187 g/mol . This compound is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, forming a trisiloxane backbone. Each silicon atom is bonded to a 2,2-diphenylethyl group and a methyl group, making it a highly substituted and sterically hindered molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane typically involves the hydrosilylation reaction of a trisiloxane precursor with 2,2-diphenylethylene. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under an inert atmosphere. The reaction conditions usually include a temperature range of 80-120°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a high-quality product. The final compound is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or peracids to form silanols or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into silanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Oxidation: Silanols, siloxane derivatives.
Reduction: Silanes.
Substitution: Substituted siloxanes with different functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its hydrophobic properties and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s steric hindrance and hydrophobic nature allow it to form stable complexes with other molecules, which can influence chemical reactivity and biological interactions. In biological systems, the compound may interact with cell membranes and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(trimethylsiloxy)benzene: Another trisiloxane compound with different substituents.
1,3,5-Tris(phenylmethyl)benzene: A similar compound with phenylmethyl groups instead of diphenylethyl groups.
Uniqueness
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane is unique due to its highly substituted structure, which imparts significant steric hindrance and hydrophobicity. These properties make it particularly useful in applications requiring stability and resistance to environmental factors.
Propiedades
Número CAS |
820207-15-6 |
|---|---|
Fórmula molecular |
C47H54O2Si3 |
Peso molecular |
735.2 g/mol |
Nombre IUPAC |
2,2-diphenylethyl-bis[[2,2-diphenylethyl(dimethyl)silyl]oxy]-methylsilane |
InChI |
InChI=1S/C47H54O2Si3/c1-50(2,36-45(39-24-12-6-13-25-39)40-26-14-7-15-27-40)48-52(5,38-47(43-32-20-10-21-33-43)44-34-22-11-23-35-44)49-51(3,4)37-46(41-28-16-8-17-29-41)42-30-18-9-19-31-42/h6-35,45-47H,36-38H2,1-5H3 |
Clave InChI |
GOCOYNDEZOCWLR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(CC(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
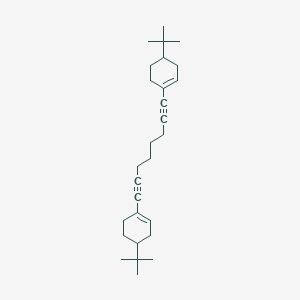
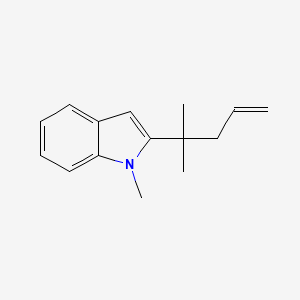
![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
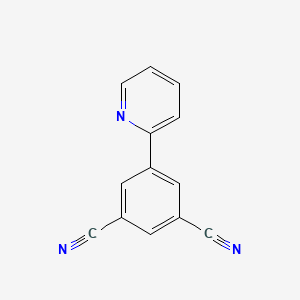
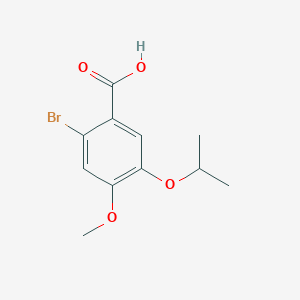
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)

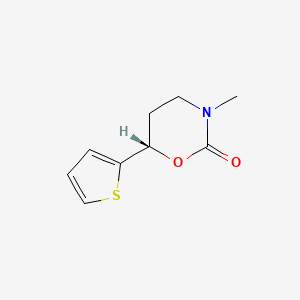
![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)

![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)
